Ergostine - 2854-38-8

Ergostine

Catalog Number: EVT-416551
CAS Number: 2854-38-8
Molecular Formula: C34H37N5O5
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ergostine is a naturally occurring ergot alkaloid found in trace amounts (0.5-1%) alongside ergotamine in ergot, a fungus belonging to the genus Claviceps []. Structurally, it shares similarities with ergotamine and ergocristine, differing only in the α-hydroxy-α-amino acid radical. Ergostine possesses the α-hydroxy-α-amino butyric acid radical in this position []. It is classified as a peptide ergot alkaloid, also known as ergopeptine []. These compounds are characterized by a structure composed of lysergic acid linked to a cyclol group containing a peptide moiety [].

Role in Scientific Research:

  • Understanding ergot alkaloid biosynthesis: The incorporation of specific amino acids or their analogs into ergostine's structure helps elucidate the biosynthetic pathways of ergot alkaloids [, , , ].
  • Investigating pharmacological properties: Research on ergostine's effects on vascular resistance and α-adrenergic blocking activity provides insights into its potential therapeutic applications and its relationship to other ergot alkaloids [].

Ergotamine

  • Compound Description: Ergotamine is an ergot alkaloid known for its potent vasoconstrictor properties. It is commonly used in the treatment of migraine headaches due to its ability to constrict blood vessels in the brain. [, ]
  • Relevance: Ergotamine shares a very similar structure to ergostine, differing only in the α-hydroxy-α-amino acid radical. Ergostine contains an α-hydroxy-α-amino butyric acid radical, while ergotamine contains an α-hydroxy-α-amino propionic acid radical. [] Both compounds exhibit vasoconstriction and α-adrenergic blocking activity, with ergotamine demonstrating a more potent effect than ergostine. [, ]

Ergocristine

  • Compound Description: Ergocristine is another ergot alkaloid, structurally similar to both ergotamine and ergostine. It also exhibits vasoconstrictor properties and has been investigated for its potential therapeutic uses. [, ]
  • Relevance: Like ergotamine, ergocristine differs from ergostine only in the α-hydroxy-α-amino acid radical. Ergocristine possesses an α-hydroxy-α-amino valeric acid radical. [] The three compounds show similarities in their vasoactive properties, but their potency and exact effects on vascular resistance can vary. []

Dihydroergostine

  • Compound Description: Dihydroergostine is a derivative of ergostine, created by hydrogenating the double bond in the ergoline ring system. This modification often leads to altered pharmacological properties compared to the parent compound. []
  • Relevance: Dihydroergostine, similar to dihydroergotamine, exhibits weaker vasoconstrictor activity compared to ergostine. [] Both dihydroergostine and ergostine demonstrate an "inversion point" in their effect on vascular resistance, meaning they cause vasoconstriction at low vascular resistance and vasodilatation at high vascular resistance. []

1-Methylergostine

  • Compound Description: 1-Methylergostine is a derivative of ergostine with a methyl group added to the nitrogen atom at position 1 of the ergoline ring system. This structural modification can influence the compound's pharmacological profile. []
  • Relevance: 1-Methylergostine, similar to 1-methylergotamine, demonstrates weaker vasoconstriction compared to ergostine. [] Both compounds exhibit an inversion point in their effect on vascular resistance, but the changeover point occurs at different resistance values. []

5′-Methylergoalanine

  • Compound Description: 5′-Methylergoalanine is an ergot alkaloid structurally related to ergostine. It lacks the cyclol group present in ergostine and other ergopeptides. []
  • Relevance: Unlike ergostine, which exhibits an inversion point, 5′-methylergoalanine consistently causes vasoconstriction regardless of the initial vascular resistance. [] It is one of the most potent vasoconstrictors among the ergot alkaloids studied, comparable to ergotamine and ergostine. []

Dihydroergocristine

  • Compound Description: Dihydroergocristine is a derivative of ergocristine, formed by hydrogenating the double bond in the ergoline ring. This modification often leads to changes in pharmacological activity. []
  • Relevance: Dihydroergocristine exhibits a different vasoactive profile compared to ergostine. It consistently causes vasodilatation, unlike ergostine which displays an inversion point. [] Dihydroergocristine has a weaker effect on vascular resistance compared to ergostine. []

1-Methyldihydroergocristine

  • Compound Description: 1-Methyldihydroergocristine is a derivative of dihydroergocristine with a methyl group added to the nitrogen atom at position 1 of the ergoline ring. []
  • Relevance: Similar to dihydroergocristine, 1-methyldihydroergocristine consistently causes vasodilatation and has a minimal effect on vascular resistance. This contrasts with ergostine's inversion point and more pronounced effect on vascular tone. []

Ergosine

  • Compound Description: Ergosine is another ergot alkaloid that, like ergostine, is produced by the fungus Claviceps purpurea. [, ]
  • Relevance: Ergosine and ergostine share a very close structural similarity, differing only in the amino acid incorporated adjacent to lysergic acid. Research has shown that supplementing Claviceps purpurea cultures with alpha-aminobutyric acid can lead to the production of ergostine alongside ergosine. [, ] This suggests a close biosynthetic relationship between the two compounds.

Ergostine analog with Thiazolidine-4-carboxylic acid

  • Compound Description: This compound represents an ergostine analog where the proline moiety within the peptide portion is replaced with thiazolidine-4-carboxylic acid. []
  • Relevance: This analog was successfully produced through directed biosynthesis by supplementing Claviceps purpurea cultures with thiazolidine-4-carboxylic acid. This highlights the possibility of modifying ergostine's structure through biosynthetic manipulation. []
Source and Classification

Ergostine is classified as an ergot alkaloid, a group of compounds produced by certain fungi, particularly those belonging to the genus Claviceps. These alkaloids are known for their complex structures and diverse pharmacological effects. Ergostine specifically falls under the subclass of peptide-containing ergopeptides, which are characterized by the incorporation of amino acids into their structure. The biosynthetic pathway for ergostine involves several key enzymes that facilitate the transformation of simple precursors into complex alkaloids .

Synthesis Analysis

The synthesis of ergostine can be achieved through various methods, including total synthesis and extraction from natural sources. One notable method involves the use of lysergic acid as a precursor. The synthesis typically begins with the formation of lysergic acid derivatives, which are then subjected to further chemical transformations.

A detailed synthetic route includes:

  1. Formation of the amide bond: The reaction between lysergic acid and an appropriate amine is facilitated by activating agents such as dicyclohexylcarbodiimide in an inert solvent like methylene chloride.
  2. Chromatographic purification: Following synthesis, ergostine is purified using silica gel chromatography, eluting with a solvent mixture of methylene chloride and methanol.
  3. Recrystallization: The final purification step often involves recrystallization from aqueous acetone to yield pure ergostine crystals .
Molecular Structure Analysis

Ergostine has a complex molecular structure characterized by a tetracyclic ring system typical of ergot alkaloids. The molecular formula is C20H25N3O2C_{20}H_{25}N_{3}O_{2}, and it features multiple stereocenters contributing to its three-dimensional conformation. The structural analysis reveals:

  • A bicyclic indole framework.
  • A characteristic amide linkage that connects the lysergic acid moiety to the peptide portion.
  • Specific stereochemistry that influences its biological activity.

Crystallographic studies indicate that ergostine forms well-defined prisms with a melting point around 211 °C (decomposition) and exhibits unique spectroscopic properties in nuclear magnetic resonance and infrared spectroscopy .

Chemical Reactions Analysis

Ergostine participates in various chemical reactions typical for ergot alkaloids:

  • Hydrolysis: Under acidic or basic conditions, ergostine can undergo hydrolysis to yield lysergic acid and related amino acids.
  • Oxidation: Certain functional groups within ergostine can be oxidized to form more reactive intermediates, which may participate in further synthetic transformations or biological interactions.
  • Complexation: Ergostine can form complexes with metal ions or other ligands, which may alter its pharmacological properties .
Mechanism of Action

The mechanism of action of ergostine involves interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Ergostine acts as an agonist at these receptors, leading to a cascade of intracellular signaling pathways that affect neurotransmission and vascular tone.

Key points regarding its mechanism include:

  • Serotonin receptor modulation: Ergostine enhances serotonin signaling, which can influence mood and perception.
  • Dopaminergic activity: It mimics dopamine's effects, potentially impacting motor control and reward pathways.
  • Vasoconstriction: Ergostine's action on vascular smooth muscle can lead to vasoconstriction, making it relevant in treating certain vascular disorders .
Physical and Chemical Properties Analysis

Ergostine possesses several distinctive physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methylene chloride but less soluble in water.
  • Stability: Ergostine is relatively stable under standard laboratory conditions but may degrade upon prolonged exposure to light or heat.
  • Melting Point: The compound decomposes at approximately 211 °C.

Spectroscopic data reveal characteristic absorption bands that correspond to its functional groups, aiding in identification and purity assessment .

Applications

Ergostine has several scientific applications:

  • Pharmacological Research: Its effects on neurotransmitter systems make it a valuable compound for studying psychiatric disorders and developing new treatments.
  • Agricultural Use: As part of ergot alkaloids, ergostine may have applications in pest control due to its toxic effects on certain insects.
  • Synthetic Chemistry: Ergostine serves as a precursor for synthesizing other bioactive compounds, including derivatives with enhanced pharmacological profiles.
Introduction to Ergostine

Definition and Chemical Classification of Ergostine

Ergostine is a naturally occurring ergoline alkaloid produced by the fungus Claviceps purpurea, the causative agent of ergot disease in cereals like rye. Its chemical formula is C₃₄H₃₇N₅O₅, with a molar mass of 595.70 g/mol [1] [4]. Structurally, Ergostine belongs to the ergotaman subgroup of ergopeptines, characterized by a tetracyclic ergoline core fused to a complex tripeptide-derived lactam ring [3] [9]. The IUPAC name, 5′α-benzyl-2′β-ethyl-12′-hydroxyergotaman-3′,6′,18-trione, reflects key substituents: a benzyl group at C-5′, an ethyl group at C-2′, and hydroxylation at C-12′ [4]. Its stereochemistry includes multiple chiral centers, notably (6aR,9R) in the lysergic acid moiety and (2R,5S,10aS,10bS) in the peptide fragment [4] [6].

Table 1: Key Chemical Properties of Ergostine

PropertyValue
Molecular FormulaC₃₄H₃₇N₅O₅
Molar Mass595.70 g/mol
IUPAC Name(6aR,9R)-N-[(2R,5S,10aS,10bS)-5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
Core StructureErgoline (tetracyclic) + tripeptide lactam
Alkaloid ClassErgotaman-type ergopeptine

Historical Context of Ergostine Discovery in Claviceps purpurea Research

Ergostine was identified during the mid-20th century resurgence of ergot alkaloid research, which initially focused on medically critical compounds like ergotamine (isolated in 1918) and ergometrine (1935) [2] [5]. While historical ergot studies date back to epidemics of "St. Anthony’s Fire" in medieval Europe [5] [7], modern chemical investigations intensified after the 1940s, leveraging advanced chromatography and spectroscopy. The compound was definitively characterized in 1981 when Crespi-Perellino et al. demonstrated that Claviceps purpurea strain D-3–18 incorporated α-aminobutyric acid into Ergostine’s peptide moiety [4]. This discovery highlighted fungal enzymatic flexibility in modifying lysergic acid precursors into diverse ergopeptines [9]. Ergostine’s structural complexity exemplified challenges in alkaloid purification during this era, as ergot sclerotia contain dozens of structurally similar compounds, often leading to misidentification (e.g., early "ergotoxine" was later shown to be an alkaloid mixture) [2] [5].

Significance of Ergostine in Ergot Alkaloid Biochemistry

Within ergot alkaloid biosynthesis, Ergostine represents a branch-point intermediate with distinct biochemical roles:

  • Biosynthetic Position: It derives from lysergic acid, which undergoes prenylation and cyclization before peptide coupling. The tripeptide chain in Ergostine incorporates α-aminobutyrate—unlike ergotamine (phenylalanine-alanine-proline) or ergocryptine (leucine-proline) [3] [9]. This variation arises from substrate promiscuity of the nonribosomal peptide synthetase (NRPS) enzyme LPS1, which activates non-standard amino acids [9].
  • Structural-Relationship: Ergostine’s ergotaman scaffold places it among "simpler" ergopeptines, lacking the bicyclic diketopiperazine ring of ergopeptines like ergovaline. This influences receptor binding kinetics [3] [8].
  • Ecological Role: As with other ergot alkaloids, Ergostine likely serves as a chemical defense agent in sclerotia, deterring herbivory through interactions with monoamine receptors (e.g., serotonin, dopamine) [3] [9]. Its specific bioactivity profile remains less studied than clinical alkaloids like ergotamine, but its retention across Claviceps strains suggests evolutionary significance [9].

Table 2: Classification of Ergostine Within Major Ergot Alkaloid Groups

Alkaloid CategoryExamplesStructural FeaturesErgostine’s Position
ClavinesAgroclavine, ElymoclavineTetracyclic ergolines; no peptide chainNot applicable
Lysergic Acid AmidesErgonovine, ErgineLysergic acid + simple aminePrecursor stage
ErgopeptinesErgotamine, ErgocornineLysergic acid + tripeptide lactamSame category
┣ Ergotaman-typeErgostine, ErgotaminineBenzyl/ethyl substituents; C-12′ hydroxylDirect member
┗ Ergopeptine-typeErgovalineComplex bicyclic diketopiperazineMore oxidized derivatives

Ergostine’s biosynthesis involves genes in the eas (ergot alkaloid synthesis) cluster, particularly lpsA and lpsB, which encode peptide synthetases [9]. Its production underscores the metabolic versatility of Claviceps purpurea, which generates >50 alkaloids to adapt to host plants and environmental stressors [3] [9].

Properties

CAS Number

2854-38-8

Product Name

Ergostine

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C34H37N5O5

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1

InChI Key

BOLCFGMGGWCOOE-CTTKVJGISA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Synonyms

(5’α)-2’-Ethyl-12’-hydroxy-5’-(phenylmethyl)ergotaman-3’,6’,18-trione;

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.